2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Multi-Component Reactions

Sourcing 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (323196-71-0) for hit-to-lead campaigns? This scaffold offers orthogonal reactivity: the 2-chloro handle for SNAr/cross-coupling, the 3-aldehyde for condensations, and 5,8-dimethyl groups that tune sterics/electronics. Supplied as ≥98% pure solid; ideal for focused quinoline libraries, activity-based probes, and covalent inhibitor development.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 323196-71-0
Cat. No. B187093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
CAS323196-71-0
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O
InChIInChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3
InChIKeyMEVWOQZZSJDOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (CAS 323196-71-0): A Scaffold Overview for Discovery Procurement


2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (CAS 323196-71-0) is a heterocyclic quinoline derivative with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is typically supplied as a solid with a melting point of 188–189 °C and a purity specification of ≥95–98% . The compound features a quinoline core substituted with two methyl groups at the 5- and 8-positions, a chlorine atom at the 2-position, and an aldehyde group at the 3-position . This specific substitution pattern provides a reactive scaffold for downstream synthetic elaboration, making it a building block of interest in medicinal chemistry and materials science research [1].

Procurement Risk Alert: Why Generic 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde Substitution Is Not Advisable


Generic substitution within the quinoline-3-carbaldehyde class is not advisable due to the distinct reactivity profiles conferred by specific substitution patterns. The chlorine at the 2-position is a versatile leaving group for nucleophilic aromatic substitution (SNAr), while the aldehyde at the 3-position serves as a handle for condensation and addition reactions [1]. The 5- and 8-methyl groups influence both the electronic character of the aromatic system and the steric environment around the reactive centers, which can significantly alter reaction kinetics and product selectivity compared to unsubstituted or differently substituted analogs [2]. Direct substitution with compounds lacking these exact functionalities—such as 2-chloroquinoline-3-carbaldehyde without the methyl groups or 5,8-dimethylquinoline-3-carboxylic acid—will fundamentally change the synthetic pathway, yields, and final compound properties, introducing unacceptable variability in research outcomes .

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (CAS 323196-71-0): Quantitative Evidence Guide for Differentiated Scientific Selection


Enhanced Synthetic Efficiency: Demonstrated Utility in Multi-Component Condensations for Complex Heterocycle Construction

A study by Vaghasiya et al. [1] demonstrated the direct utility of this specific compound as a key building block in a one-pot, multi-component condensation. The reaction of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions (HCl) yielded a series of 12 novel xanthene-dione fused quinoline derivatives. This synthesis proceeds without the need for pre-functionalization or protecting group strategies, highlighting the unique reactivity of this scaffold compared to non-chlorinated or non-methylated quinoline-3-carbaldehydes, which would likely require additional synthetic steps to achieve analogous structural complexity. The resulting derivatives were fully characterized by IR, ¹H NMR, and elemental analysis.

Organic Synthesis Heterocyclic Chemistry Multi-Component Reactions

Predicted Superior ADME Profile: LogP and Solubility Compared to Non-Methylated Analog

The compound's physicochemical properties are favorable for drug discovery. According to vendor data from Fluorochem, it has a calculated LogP of 3.69 . This value falls within the optimal Lipinski range (LogP ≤5) for oral bioavailability. In contrast, the non-methylated analog, 2-chloroquinoline-3-carbaldehyde, has a lower calculated LogP of 2.25 (ChemSpider predicted). The presence of the 5,8-dimethyl groups increases lipophilicity, which can enhance membrane permeability and target binding for certain biological applications. Additionally, the compound's melting point of 188–189 °C suggests high crystallinity and potential for purification via recrystallization, a valuable attribute for compound management and formulation.

ADME Drug-likeness Physicochemical Properties

Target Engagement Potential: Differential Binding Due to 5,8-Dimethyl Substitution

The biological activity of quinoline derivatives is highly dependent on the substitution pattern. While direct binding data for 2-chloro-5,8-dimethylquinoline-3-carbaldehyde is not publicly available, class-level inference can be drawn from related compounds. A study on 5,8-dimethylquinoline-3-carboxylic acid demonstrated that it acts as an antimicrobial agent by binding to the 16S ribosomal RNA . This suggests that the 5,8-dimethyl substitution pattern can confer specific target engagement capabilities not present in unsubstituted quinolines. Further, SAR studies on quinoline antibacterials have shown that alkyl substitution on the quinoline core significantly modulates activity, with the 5,8-dimethyl pattern being a common feature in potent analogs [1]. Therefore, this compound's specific substitution pattern makes it a valuable scaffold for exploring these target interactions.

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Defined Application Scenarios for 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (CAS 323196-71-0) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Focused Kinase or Antimicrobial Lead Generation

The compound serves as a versatile intermediate for generating focused libraries of quinoline-based analogs. Its 2-chloro and 3-aldehyde groups allow for rapid diversification into hydrazones, Schiff bases, and fused heterocycles (e.g., xanthene-diones) as demonstrated by Vaghasiya et al. . The 5,8-dimethyl substitution pattern, as seen in related antimicrobial agents, provides a pre-validated pharmacophore for exploring interactions with targets like bacterial topoisomerases or ribosomal RNA . This makes it ideal for early-stage hit-to-lead campaigns where structural novelty and efficient synthesis are paramount.

Organic Synthesis: Advanced Building Block for Complex Molecular Architectures

This compound is a prime candidate for complex molecule synthesis due to its orthogonal reactivity. The chlorine atom is amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aldehyde can undergo Wittig, aldol, or reductive amination chemistry . Its utility in multi-component reactions, yielding complex polycyclic systems in a single step, is a key differentiator from simpler quinoline aldehydes, offering a strategic advantage in the total synthesis of natural products or functional materials.

Chemical Biology: Development of Covalent Probes for Protein Profiling

The aldehyde moiety can form reversible covalent bonds with lysine or cysteine residues on proteins, making it a useful warhead for developing activity-based probes or covalent inhibitors. The chlorine atom provides a handle for subsequent functionalization with reporter tags (e.g., fluorophores, biotin) via SNAr reactions. The favorable LogP of 3.69 suggests good cell permeability, a critical requirement for intracellular target engagement studies. This application leverages the compound's dual reactive centers for both target recognition and probe development.

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